molecular formula C5H2BrF2N B1526276 4-Bromo-2,5-difluoropyridine CAS No. 1349718-16-6

4-Bromo-2,5-difluoropyridine

Cat. No. B1526276
M. Wt: 193.98 g/mol
InChI Key: NQMLFBWARKCSDF-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoropyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It has a molecular weight of 193.98 .


Synthesis Analysis

The synthesis of 4-Bromo-2,5-difluoropyridine involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . It can also be prepared by the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-difluoropyridine is represented by the linear formula C5H2BrF2N . The average mass is 193.977 Da and the monoisotopic mass is 192.933853 Da .


Chemical Reactions Analysis

4-Bromo-2,5-difluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

4-Bromo-2,5-difluoropyridine is a liquid at room temperature . The exact boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

4-Bromo-2,5-difluoropyridine is pivotal in the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. Such derivatives are explored for their potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. The synthesis process allows for the creation of complex molecules with moderate to good yield, showcasing the compound's role in facilitating intricate chemical transformations (Ahmad et al., 2017).

Study of Molecular Properties

The compound also finds application in the study of molecular properties, such as in the spectroscopic, optical, and density functional theory (DFT) studies of related pyridine derivatives. These studies provide insights into the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties, which are essential for the development of materials with specific optical characteristics (Vural & Kara, 2017).

Antimicrobial Activities

Research has also explored the antimicrobial activities of compounds synthesized from 4-Bromo-2,5-difluoropyridine. The compound's derivatives have been tested for their effectiveness against various bacterial strains, contributing to the development of new antimicrobial agents. Such studies highlight the compound's potential in contributing to the fight against infectious diseases (Hocková et al., 2003).

Applications in Material Science

4-Bromo-2,5-difluoropyridine is instrumental in the creation of materials with unique properties, such as those used in electronic devices or as catalysts in chemical reactions. Its utility in synthesizing heterocycles and other complex organic molecules underscores its importance in the development of new materials with specific functionalities (Martins, 2002).

Safety And Hazards

4-Bromo-2,5-difluoropyridine is considered hazardous. It can cause skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Fluoropyridines, including 4-Bromo-2,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties, making them a subject of ongoing research . They are used in the synthesis of various pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

4-bromo-2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMLFBWARKCSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluoropyridine

CAS RN

1349718-16-6
Record name 4-Bromo-2,5-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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